

Application Notes and Protocols for CCL27 Enzyme-Linked Immunosorbent Assay (ELISA)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the quantification of C-C Motif Chemokine Ligand 27 (**CCL27**), also known as Cutaneous T-cell Attracting Chemokine (CTACK), in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

Introduction

CCL27 is a chemokine that plays a crucial role in T-cell homing to the skin.[1][2] It is predominantly expressed by keratinocytes in the epidermis.[2][3] The interaction of CCL27 with its receptor, CCR10, expressed on skin-homing memory T-cells, is pivotal in T-cell mediated skin inflammation, making it a significant target in dermatological and immunological research.
[1][2][3] The sandwich ELISA is a highly sensitive and specific method for quantifying soluble CCL27 in samples such as serum, plasma, and cell culture supernatants.[4]

Assay Principle

The CCL27 sandwich ELISA employs a quantitative immunoenzymatic technique. A microplate is pre-coated with a monoclonal antibody specific for human CCL27. Standards and samples are pipetted into the wells, allowing any CCL27 present to be bound by the immobilized antibody. After washing away unbound substances, an enzyme-linked polyclonal antibody specific for human CCL27 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells. The enzyme reaction



yields a colored product, the intensity of which is proportional to the amount of **CCL27** bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. The concentration of **CCL27** in the samples is then determined by comparing the optical density (O.D.) of the samples to a standard curve.

Experimental Protocols

This protocol is a generalized procedure based on commercially available **CCL27** ELISA kits. [4] Users should always refer to the specific instructions provided with their ELISA kit.

Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual. For example, a 20x concentrate would be diluted 1:20.
- Standard Dilutions: Reconstitute the lyophilized **CCL27** standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve.
- Detection Antibody: Prepare the working solution of the biotinylated detection antibody as instructed.
- Streptavidin-HRP: Prepare the working solution of Streptavidin-Horseradish Peroxidase (HRP) conjugate as instructed.
- Substrate Solution: Prepare the TMB substrate solution prior to use. It should be protected from light.

Assay Procedure

- Plate Preparation: Allow all reagents and samples to reach room temperature before use. It
 is recommended that all standards and samples be assayed in duplicate.
- Sample/Standard Addition: Add a pre-determined volume of Assay Diluent to each well (e.g., 100 μL).[4] Then, add the appropriate volume of standards, controls, or samples to each well (e.g., 50 μL).[4] Cover the plate with an adhesive strip and incubate at room temperature for the specified time (e.g., 2 hours).[4]



- Washing: Aspirate each well and wash by filling each well with Wash Buffer (e.g., 400 μL).
 Repeat the process for a total of four washes. After the last wash, remove any remaining
 Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Conjugate Addition: Add the prepared detection antibody or conjugate solution to each well (e.g., 200 μL).[4] Cover with a new adhesive strip and incubate at room temperature for the specified time (e.g., 2 hours).[4]
- Second Washing: Repeat the aspiration and wash step as described in step 3.
- Substrate Addition: Add the Substrate Solution to each well (e.g., 200 μL).[4] Incubate at room temperature for a specified time (e.g., 30 minutes), protecting the plate from light.[4]
- Stopping the Reaction: Add the Stop Solution to each well (e.g., 50 μL).[4] The color in the wells should change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[4] A reference wavelength of 570 nm or 630 nm can be used to correct for optical imperfections in the plate.

Data Analysis

- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of CCL27 in the samples.

Data Presentation

The following tables summarize typical quantitative data from commercially available Human **CCL27** ELISA kits.

Table 1: Assay Parameters



Parameter	R&D Systems Quantikine[4]	FineTest	MULTI SCIENCES	Invitrogen
Assay Time	4.5 hours	4 hours	3.5 hours	4 hours 45 min
Sample Volume	50 μL	Not Specified	50 μL	50 μL
Assay Range	15.6 - 1,000 pg/mL	15.625 - 1,000 pg/mL	93.75 - 6,000 pg/mL	13.72 - 10,000 pg/mL
Sensitivity	4.68 pg/mL	9.375 pg/mL	1.85 pg/mL	10 pg/mL

Table 2: Sample Types and Specificity

Parameter	R&D Systems Quantikine[4]	FineTest	MULTI SCIENCES	Invitrogen
Sample Types	Cell Culture Supernates, Serum, Plasma (EDTA, Heparin)	Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate	Serum, Plasma, Cell Culture Supernatant	Serum, Plasma, Cell Culture Medium
Specificity	Natural and recombinant human CTACK	Specifically binds with CCL27, no obvious cross- reaction	Human CCL27	Natural and recombinant Hu CTACK

Visualizations Experimental Workflow

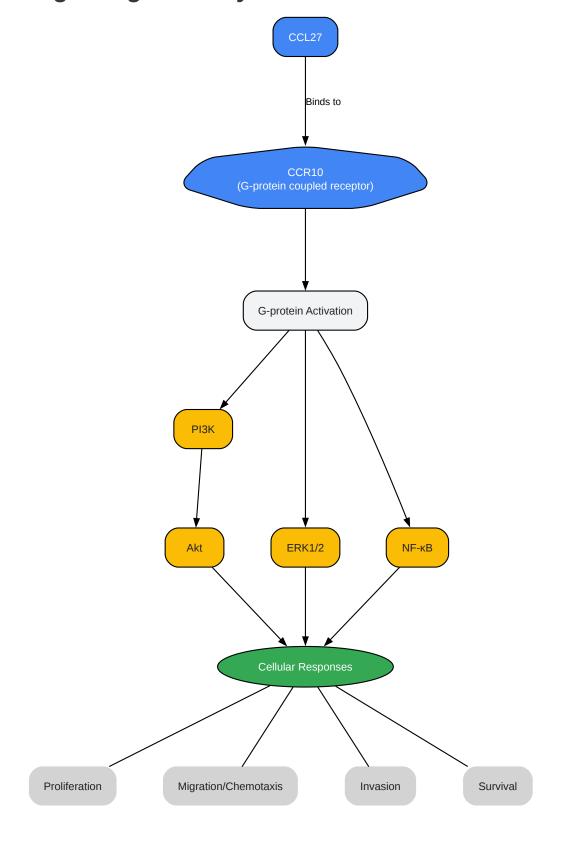


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Caption: Workflow diagram of the CCL27 Sandwich ELISA protocol.



CCL27 Signaling Pathway



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Caption: Simplified signaling pathway of CCL27 binding to its receptor CCR10.

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